molecular formula C13H19NO3 B5308110 N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide

N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide

Cat. No. B5308110
M. Wt: 237.29 g/mol
InChI Key: BIHDHLRNVLPGIS-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. This compound was first developed in the 1990s as a potential treatment for metabolic disorders such as diabetes and obesity. However, it gained popularity in the athletic community due to its purported ability to enhance endurance and performance.

Mechanism of Action

N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased fatty acid oxidation and energy expenditure, resulting in improved glucose metabolism and reduced insulin resistance.
Biochemical and Physiological Effects
Studies have shown that this compound can improve endurance and exercise performance in animal models by increasing the expression of genes involved in mitochondrial biogenesis and oxidative metabolism. Additionally, it has been found to reduce inflammation and oxidative stress, which may have beneficial effects on cardiovascular health.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide in lab experiments is its ability to activate PPARδ selectively without affecting other PPAR isoforms. This allows researchers to study the specific effects of PPARδ activation on metabolic and physiological processes. However, one limitation is the potential for off-target effects, as PPARδ is involved in a wide range of biological processes.

Future Directions

There are several potential future directions for research on N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand the effects of this compound on cardiovascular health and exercise performance. Finally, there is a need for more studies on the safety and potential side effects of this compound.

Synthesis Methods

The synthesis of N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide involves the reaction of 2-methoxyphenol with isobutyryl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 2-bromo-2-methylpropionic acid to form the final compound.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)-1-methylethyl]propanamide has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to improve glucose metabolism and reduce insulin resistance in animal models of diabetes. Additionally, it has been found to increase the expression of genes involved in fatty acid oxidation and energy metabolism, making it a potential treatment for obesity.

properties

IUPAC Name

N-[1-(2-methoxyphenoxy)propan-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-13(15)14-10(2)9-17-12-8-6-5-7-11(12)16-3/h5-8,10H,4,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHDHLRNVLPGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)COC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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